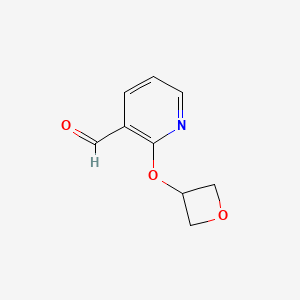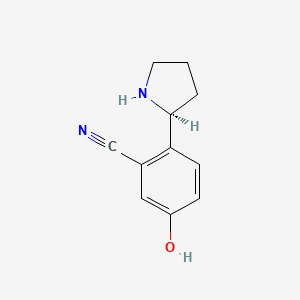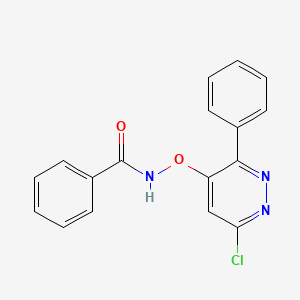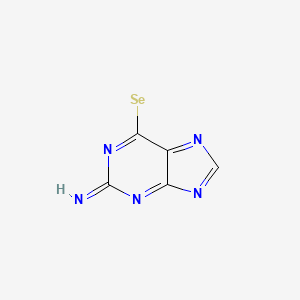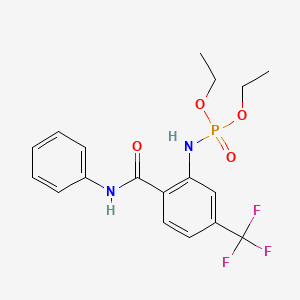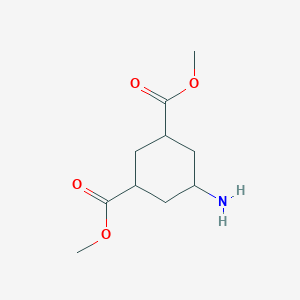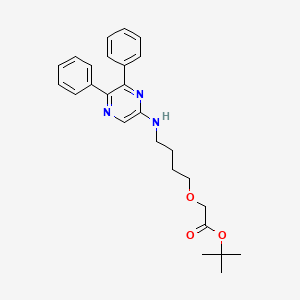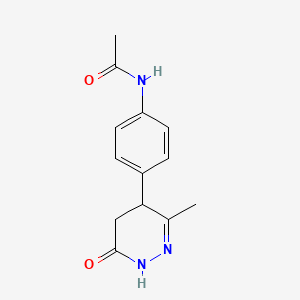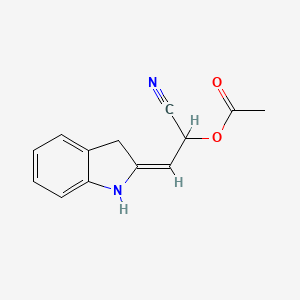![molecular formula C7H11F2N B12933196 Rel-(1S,3S,6R)-7,7-difluorobicyclo[4.1.0]heptan-3-amine](/img/structure/B12933196.png)
Rel-(1S,3S,6R)-7,7-difluorobicyclo[4.1.0]heptan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-(1S,3S,6R)-7,7-difluorobicyclo[410]heptan-3-amine is a bicyclic amine compound characterized by the presence of two fluorine atoms at the 7-position of the bicyclo[410]heptane ring system
Preparation Methods
The synthesis of Rel-(1S,3S,6R)-7,7-difluorobicyclo[4.1.0]heptan-3-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclic ring system: This can be achieved through a Diels-Alder reaction between a diene and a dienophile, followed by a series of functional group transformations.
Introduction of fluorine atoms: The fluorine atoms can be introduced using electrophilic fluorination reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Rel-(1S,3S,6R)-7,7-difluorobicyclo[4.1.0]heptan-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the amine group or the fluorinated positions, using reagents such as alkyl halides or acyl chlorides to form substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.
Scientific Research Applications
Rel-(1S,3S,6R)-7,7-difluorobicyclo[4.1.0]heptan-3-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions and protein-ligand binding, owing to its unique structural features and fluorine atoms.
Medicine: The compound is explored for its potential therapeutic properties, including its use as a precursor in the synthesis of drug candidates targeting neurological disorders and infectious diseases.
Industry: In the industrial sector, it is utilized in the development of advanced materials, such as fluorinated polymers and coatings, which exhibit enhanced chemical resistance and thermal stability.
Mechanism of Action
The mechanism of action of Rel-(1S,3S,6R)-7,7-difluorobicyclo[4.1.0]heptan-3-amine involves its interaction with specific molecular targets and pathways. The fluorine atoms play a crucial role in modulating the compound’s electronic properties, enhancing its binding affinity to target proteins or enzymes. The bicyclic structure provides rigidity and conformational stability, which can influence the compound’s pharmacokinetics and bioavailability. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects and optimize its use in drug development.
Comparison with Similar Compounds
Rel-(1S,3S,6R)-7,7-difluorobicyclo[4.1.0]heptan-3-amine can be compared with other similar compounds, such as:
Bicyclo[4.1.0]heptan-3-amine: Lacks the fluorine atoms, resulting in different chemical reactivity and biological activity.
7,7-Difluorobicyclo[4.1.0]heptane:
Bicyclo[4.1.0]heptan-3-ol: Contains a hydroxyl group instead of an amine, leading to different chemical properties and uses.
The presence of fluorine atoms in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C7H11F2N |
|---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
(1S,3S,6R)-7,7-difluorobicyclo[4.1.0]heptan-3-amine |
InChI |
InChI=1S/C7H11F2N/c8-7(9)5-2-1-4(10)3-6(5)7/h4-6H,1-3,10H2/t4-,5+,6-/m0/s1 |
InChI Key |
VKIFPMAIIHJUEF-JKUQZMGJSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@@H](C2(F)F)C[C@H]1N |
Canonical SMILES |
C1CC2C(C2(F)F)CC1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


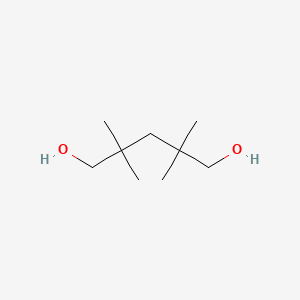

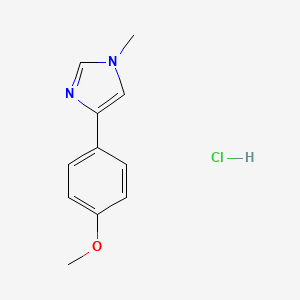
![(2R,3R,3AS,5S,7R,7aR)-2-(6-amino-9H-purin-9-yl)-3,7-dihydroxyhexahydro-2H-furo[3,2-b]pyran-5-carboxylic acid](/img/structure/B12933147.png)
